5-Methylaminouracil
Overview
Description
5-Methylaminouracil is a chemical compound with the IUPAC name 5-(methylamino)-2,4(1H,3H)-pyrimidinedione . It has a molecular weight of 141.13 and is typically stored in a dark, dry place at room temperature .
Molecular Structure Analysis
The InChI code for 5-Methylaminouracil is1S/C5H7N3O2/c1-6-3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10)
. This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 5-Methylaminouracil are not detailed in the retrieved sources, it’s known that 5-aminouracil, a related compound, has been used as a substitute of thymine in the chemistry of DNA oligonucleotides .Physical And Chemical Properties Analysis
5-Methylaminouracil is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.Scientific Research Applications
Antitumor Activity
5-Methylaminouracil, a derivative of uracil, has been studied for its antitumor activity. A notable derivative, 5-(5′,6′-benzocoumaro-3′-yl)methylaminouracil (BCMU), demonstrates significant antitumor activity, especially in its liposomal form. BCMU, compared to 5-fluorouracil, a well-known antitumor drug, has shown increased tumor growth inhibition and increased the lifetime of experimental animals. The liposomal form of BCMU is superior in both qualitative and quantitative terms to its nonmodified compound and 5-fluorouracil (Marchenko et al., 2006).
Potential Mechanism of Action
In vivo studies of BCMU, a derivative of 5-methylaminouracil, have suggested a direct interaction with DNA molecules, forming stable complexes. This interaction is associated with chromatin condensation, nuclear picnosis, increased DNase activity, and the appearance of high-molecular DNA fragments in cancer cells. This mechanism might contribute to its antitumor activity (Kopylchuk et al., 2007).
Pharmaceutical Developments
Developments in pharmaceutical applications of 5-methylaminouracil derivatives include the synthesis of novel compounds and their evaluation for medicinal use. The reaction of 5-aminouracil with ethyl cyanoacetate using microwave irradiation has been explored to produce derivatives with potential therapeutic applications. These derivatives have been optimized and investigated for their structural properties and stability, highlighting the ongoing research into the pharmaceutical applications of 5-methylaminouracil and its derivatives (Fahim & Abu-El Magd, 2021).
Safety And Hazards
properties
IUPAC Name |
5-(methylamino)-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-6-3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRPKHXNULRIQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292256 | |
Record name | 5-Methylaminouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylaminouracil | |
CAS RN |
7577-92-6 | |
Record name | NSC81178 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylaminouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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